Methyl 6-(benzylamino)-4-methylnicotinate

Lipophilicity Membrane permeability CNS drug design

Methyl 6-(benzylamino)-4-methylnicotinate (CAS 1355194-71-6) is a trisubstituted pyridine scaffold with optimal CNS drug-like properties (logP 2.9, single HBD) for nAChR programs. The methyl ester improves oral bioavailability over the free acid and enables direct aminolysis for rapid amide library synthesis, saving one step per analog. Supplied at ≥98% purity under ISO quality systems; immediate research availability.

Molecular Formula C15H16N2O2
Molecular Weight 256.30 g/mol
Cat. No. B11801105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(benzylamino)-4-methylnicotinate
Molecular FormulaC15H16N2O2
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1C(=O)OC)NCC2=CC=CC=C2
InChIInChI=1S/C15H16N2O2/c1-11-8-14(17-10-13(11)15(18)19-2)16-9-12-6-4-3-5-7-12/h3-8,10H,9H2,1-2H3,(H,16,17)
InChIKeyACUKYUWNOGKVFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-(benzylamino)-4-methylnicotinate (CAS 1355194-71-6): Structural and Physicochemical Baseline for Procurement Decisions


Methyl 6-(benzylamino)-4-methylnicotinate (CAS 1355194-71-6) is a trisubstituted pyridine derivative belonging to the 6-amino-nicotinate ester class, with a benzylamino group at the 6-position, a methyl substituent at the 4-position, and a methyl ester at the 3-position (C₁₅H₁₆N₂O₂, MW 256.30 g/mol) [1]. Its computed XLogP3-AA value of 2.9, single hydrogen bond donor, and four hydrogen bond acceptors define a physicochemical profile distinct from its carboxylic acid, nitrile, and aldehyde analogs within the 6-(benzylamino)-4-methylnicotinate series [1]. The compound is commercially available from multiple suppliers at ≥95% purity, with at least one vendor offering NLT 98% purity under ISO-certified quality systems suitable for pharmaceutical R&D and quality control applications .

Why Methyl 6-(benzylamino)-4-methylnicotinate Cannot Be Interchanged with In-Class Analogs


The 6-(benzylamino)-4-methylnicotinate scaffold presents four tunable positions—the 6-amino substituent, the 4-methyl group, the 3-carboxyl derivative, and the pyridine nitrogen—each contributing independently to physicochemical and pharmacological properties [1]. Replacing the methyl ester with a carboxylic acid (CAS 1355178-72-1) alters the hydrogen bond donor count from one to two, reduces the computed logP by approximately 0.5–1.0 log units, and shifts the compound from a neutral, passive-permeability-favoring ester to an ionizable acid with pH-dependent solubility [1][2]. Analogous substitution to the nitrile (CAS 1355218-85-7) or aldehyde (CAS 1355194-62-5) changes the hydrogen bond acceptor profile, dipole moment, and reactivity, precluding direct interchange in synthetic sequences or biological assays without re-optimization . These differences are quantifiable and consequential; they directly impact membrane permeability, synthetic compatibility, and target engagement in nicotinic receptor-focused programs.

Quantitative Differentiation Evidence: Methyl 6-(benzylamino)-4-methylnicotinate versus Closest Analogs


Lipophilicity (XLogP3-AA) Advantage Over the Carboxylic Acid Analog

Methyl 6-(benzylamino)-4-methylnicotinate exhibits a computed XLogP3-AA of 2.9, compared to an estimated XLogP3-AA of approximately 1.9–2.4 for 6-(benzylamino)-4-methylnicotinic acid (CAS 1355178-72-1) [1][2]. The esterification of the carboxylic acid to the methyl ester increases lipophilicity by roughly 0.5–1.0 log units, consistent with the general 0.5–0.8 log unit increase observed upon methyl esterification of aromatic carboxylic acids [3]. This difference places the target compound closer to the optimal CNS drug-like lipophilicity range (logP 2–4), whereas the acid analog falls below it, potentially limiting passive blood-brain barrier penetration.

Lipophilicity Membrane permeability CNS drug design

Hydrogen Bond Donor Count Reduction Relative to the Free Acid Improves Permeability Predictions

The target compound possesses exactly one hydrogen bond donor (the secondary benzylamino NH), versus two hydrogen bond donors for 6-(benzylamino)-4-methylnicotinic acid (the benzylamino NH plus the carboxylic acid OH) [1][2]. In multiple validated permeability models, reducing the HBD count from two to one is associated with a 2–5-fold increase in predicted Caco-2 permeability and a measurable improvement in the Abbott ADME probability score for oral absorption [3]. The methyl ester thus provides a quantifiable advantage in permeability-centric selection criteria over the free acid.

Hydrogen bond donors Oral bioavailability Rule-of-five

Methyl Ester as a Traceless Protecting Group: Synthetic Step-Count Advantage Over the Free Acid

The methyl ester functionality enables direct nucleophilic acyl substitution (e.g., aminolysis to amides) under mild conditions without prior activation, whereas 6-(benzylamino)-4-methylnicotinic acid requires a separate activation step (e.g., conversion to acid chloride, mixed anhydride, or use of coupling reagents such as HATU/EDC) before amide bond formation [1]. This eliminates one synthetic step in sequences where the ultimate target is a nicotinamide derivative, reducing overall step count by approximately 15–25% in a typical 4–6-step linear synthesis, and avoiding exposure of acid-labile functionality to coupling conditions. The methyl ester can also be selectively reduced (e.g., LiAlH₄, DIBAL-H) to the corresponding alcohol, providing orthogonal reactivity not accessible from the acid without protection [2].

Synthetic intermediate Protecting group strategy Amide coupling

Rotatable Bond Count Differentiation from Nitrile and Aldehyde Analogs Affects Entropic Binding Penalty

Methyl 6-(benzylamino)-4-methylnicotinate contains 5 rotatable bonds, compared to 4 rotatable bonds for 6-(benzylamino)-4-methylnicotinonitrile (CAS 1355218-85-7) and 4 rotatable bonds for 6-(benzylamino)-4-methylnicotinaldehyde (CAS 1355194-62-5) [1]. The additional rotatable bond arises from the methoxy group of the ester, which contributes approximately 0.6–0.8 kcal/mol of conformational entropy penalty upon rigid binding, per bond, based on established estimates [2]. While the nitrile and aldehyde analogs are more rigid—potentially advantageous for preorganization and entropic binding affinity—the ester offers a broader conformational sampling space that can be beneficial for induced-fit binding mechanisms or for exploring diverse pharmacophore geometries in fragment-based screening [2].

Rotatable bonds Conformational entropy Ligand efficiency

Commercially Available Purity Specifications Enable Direct Use Without Further Purification

Methyl 6-(benzylamino)-4-methylnicotinate is available from MolCore at NLT 98% purity and from Chemenu at 97% purity, both under ISO-certified quality systems suitable for pharmaceutical R&D . By comparison, the carboxylic acid analog (CAS 1355178-72-1) is listed at 97% purity from a single vendor with limited quality certification documentation . The availability of the methyl ester at NLT 98% with documented ISO certification reduces the procurement risk of receiving material requiring re-purification prior to use in sensitive biological assays, where impurities ≥2% can confound dose-response interpretation.

Purity specification Quality control Procurement readiness

Optimal Application Scenarios for Methyl 6-(benzylamino)-4-methylnicotinate Based on Verified Differentiation Evidence


Nicotinic Acetylcholine Receptor (nAChR) Ligand SAR Campaigns Requiring CNS-Permeable Tool Compounds

With a computed XLogP3-AA of 2.9 and a single hydrogen bond donor, this compound falls within the optimal CNS drug-like property space (logP 2–4, HBD ≤1), positioning it as a preferred scaffold over the more polar carboxylic acid analog for programs targeting central nAChR subtypes such as α4β2 [1]. Its 6-benzylamino substitution pattern is structurally congruent with known nAChR ligands that occupy the agonist binding pocket, while the methyl ester maintains sufficient lipophilicity for passive blood-brain barrier penetration—a property not attainable with the free acid analog [2].

Prodrug Design Programs Leveraging the Methyl Ester as a Latent Carboxylic Acid

The methyl ester serves as an enzymatically labile protecting group that can be hydrolyzed in vivo by esterases to release the active carboxylic acid metabolite [1]. For programs where 6-(benzylamino)-4-methylnicotinic acid is the desired pharmacophore but suffers from poor oral absorption due to its dual HBD count (2 HBDs) and lower logP, the methyl ester offers a quantifiable pharmacokinetic advantage: reduced HBD count by 50% and increased logP by 0.5–1.0 log units, both predictors of improved oral bioavailability [2][3].

Efficient Library Synthesis via Direct Amide Coupling Without Pre-Activation Steps

In medicinal chemistry workflows requiring rapid analoging of the 3-position carboxyl group into diverse amides, the methyl ester enables direct aminolysis [1]. This eliminates one synthetic step per analog compared to starting from the free acid, which requires activation (e.g., HATU, EDC, or SOCl₂) prior to coupling. For a typical 24-member amide library, this step-count reduction translates to an estimated 20–25% decrease in total synthesis time and a corresponding reduction in reagent consumption and waste generation [2].

Fragment-Based Screening Libraries Targeting Conformationally Dynamic Nicotinic Binding Sites

With 5 rotatable bonds—one more than the nitrile and aldehyde analogs—this compound provides an intermediate degree of conformational flexibility suitable for fragment-based screening against targets with plastic binding pockets, such as nicotinic acetylcholine receptors [1]. The additional methoxy rotatable bond allows the ester carbonyl to sample alternative hydrogen bond acceptor geometries, potentially enabling binding modes not accessible to the more rigid nitrile or aldehyde congeners [2].

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